molecular formula C13H10FNO2 B14232973 5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde CAS No. 500369-36-8

5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde

Katalognummer: B14232973
CAS-Nummer: 500369-36-8
Molekulargewicht: 231.22 g/mol
InChI-Schlüssel: BVVGWFSPUMXFQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a methoxy group attached to a 4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-[(4-Fluorophenyl)methoxy]pyridine-2-carboxylic acid.

    Reduction: 5-[(4-Fluorophenyl)methoxy]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain receptors through halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(4-Fluorophenyl)-2-methoxypyridine: Similar structure but with the methoxy group on the pyridine ring instead of the phenyl ring.

Uniqueness

5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which allows for diverse chemical reactivity and potential applications in various fields. The combination of these functional groups with the fluorine atom enhances its chemical properties and makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

500369-36-8

Molekularformel

C13H10FNO2

Molekulargewicht

231.22 g/mol

IUPAC-Name

5-[(4-fluorophenyl)methoxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H10FNO2/c14-11-3-1-10(2-4-11)9-17-13-6-5-12(8-16)15-7-13/h1-8H,9H2

InChI-Schlüssel

BVVGWFSPUMXFQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=CN=C(C=C2)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.